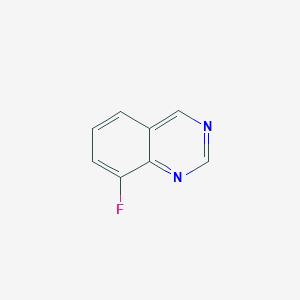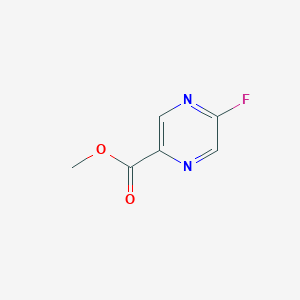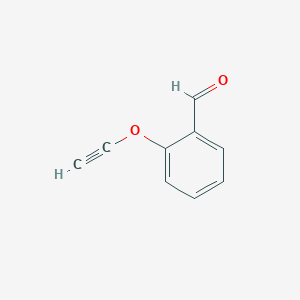
2-(Ethynyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethynyloxy)benzaldehyde, also known as 2-Ethynylbenzaldehyde, is a chemical compound that belongs to the family of benzaldehydes. It is a yellow liquid with a molecular weight of 162.14 g/mol and a boiling point of 157-158°C. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(Ethynyloxy)benzaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
2-(Ethynyloxy)benzaldehyde has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and viruses. Additionally, it has been found to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Ethynyloxy)benzaldehyde in lab experiments is its high yield and cost-effectiveness. Additionally, its unique structure allows for the formation of stable and highly ordered structures, making it a valuable tool for the design of new materials. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 2-(Ethynyloxy)benzaldehyde. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and potential as an antitumor agent. Additionally, its potential as an antibacterial and antiviral agent should be further explored. In materials science, new applications for this compound should be investigated, including its use in the design of new electronic and optical materials. Overall, the potential of 2-(Ethynyloxy)benzaldehyde in various fields of science makes it a promising area of research for future studies.
Méthodes De Synthèse
The synthesis of 2-(Ethynyloxy)benzaldehyde can be achieved through several methods, including the reaction of 2-hydroxybenzaldehyde with acetylene in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-bromo-1-phenylethanol with sodium acetylide in the presence of a palladium catalyst. The yield of this compound is typically high, making it a cost-effective and efficient method for its production.
Applications De Recherche Scientifique
2-(Ethynyloxy)benzaldehyde has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been found to possess antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
In materials science, 2-(Ethynyloxy)benzaldehyde has been used as a building block for the synthesis of organic materials, including polymers and dendrimers. Its unique structure allows for the formation of stable and highly ordered structures, making it a valuable tool for the design of new materials.
Propriétés
Numéro CAS |
173724-15-7 |
|---|---|
Nom du produit |
2-(Ethynyloxy)benzaldehyde |
Formule moléculaire |
C9H6O2 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
2-ethynoxybenzaldehyde |
InChI |
InChI=1S/C9H6O2/c1-2-11-9-6-4-3-5-8(9)7-10/h1,3-7H |
Clé InChI |
FVHMICYPBJJKRS-UHFFFAOYSA-N |
SMILES |
C#COC1=CC=CC=C1C=O |
SMILES canonique |
C#COC1=CC=CC=C1C=O |
Synonymes |
Benzaldehyde, 2-(ethynyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)


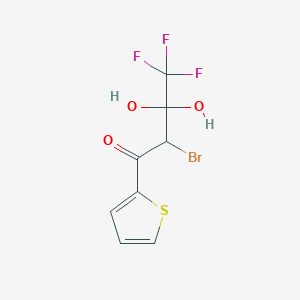
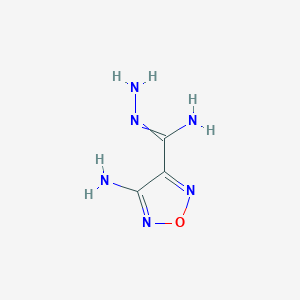

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
